(Z)-6-((2-methylallyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-((2-methylallyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((2-methylallyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. Common synthetic routes may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkynes or alkenes under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-((2-methylallyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-((2-methylallyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, including its ability to interact with specific biological targets and pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials, pharmaceuticals, or agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-6-((2-methylallyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of the benzofuran class, known for its basic structure and diverse derivatives.
2-Methylbenzofuran: A derivative with a methyl group, similar in structure but with different functional groups.
5-Methylfuran-2-carbaldehyde: A related compound with a furan ring and similar substituents.
Uniqueness
(Z)-6-((2-methylallyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11(2)10-20-13-6-7-15-16(8-13)22-17(18(15)19)9-14-5-4-12(3)21-14/h4-9H,1,10H2,2-3H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNYMRAAAZFOFK-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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